molecular formula C13H16N2S2 B15291346 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B15291346
M. Wt: 264.4 g/mol
InChI Key: ZSSGAXLPAVZVKI-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound that features a unique combination of pyrazole and thiopyrano structures. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a thiophene derivative with a pyrazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
  • Thiophene derivatives
  • Pyrazole derivatives
  • Pyrano compounds

Uniqueness: 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole stands out due to its combined pyrazole and thiopyrano structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C13H16N2S2

Molecular Weight

264.4 g/mol

IUPAC Name

1-propan-2-yl-3-thiophen-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole

InChI

InChI=1S/C13H16N2S2/c1-9(2)15-11-5-7-16-8-10(11)13(14-15)12-4-3-6-17-12/h3-4,6,9H,5,7-8H2,1-2H3

InChI Key

ZSSGAXLPAVZVKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CSCC2)C(=N1)C3=CC=CS3

Origin of Product

United States

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